1-Nonanol, 4,4,8,8-tetramethyl-

Boiling Point Vapor Pressure Process Safety

1-Nonanol, 4,4,8,8-tetramethyl- (CAS 31334-80-2), systematically named 4,4,8,8-tetramethylnonan-1-ol, is a highly branched, saturated primary alcohol with the molecular formula C13H28O and a molecular weight of 200.36 g/mol. It is a structural isomer within the broader class of C13 alcohols, which are often utilized as chemical intermediates for surfactants, plasticizers, and lubricant esters.

Molecular Formula C13H28O
Molecular Weight 200.36 g/mol
CAS No. 31334-80-2
Cat. No. B12646354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nonanol, 4,4,8,8-tetramethyl-
CAS31334-80-2
Molecular FormulaC13H28O
Molecular Weight200.36 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCC(C)(C)CCCO
InChIInChI=1S/C13H28O/c1-12(2,3)8-6-9-13(4,5)10-7-11-14/h14H,6-11H2,1-5H3
InChIKeyWKTVRTJDPYXQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nonanol, 4,4,8,8-tetramethyl- (CAS 31334-80-2): A C13 Branched Primary Alcohol for Specialty Intermediate and Formulation Applications


1-Nonanol, 4,4,8,8-tetramethyl- (CAS 31334-80-2), systematically named 4,4,8,8-tetramethylnonan-1-ol, is a highly branched, saturated primary alcohol with the molecular formula C13H28O and a molecular weight of 200.36 g/mol [1]. It is a structural isomer within the broader class of C13 alcohols, which are often utilized as chemical intermediates for surfactants, plasticizers, and lubricant esters [2]. The compound's defining feature is its gem-dimethyl branching at the C4 and C8 positions of the nonanol backbone, a structural motif that profoundly influences its physical properties—including boiling point, viscosity, and pour point—thereby creating distinct performance profiles relative to linear or less-branched analogs .

Why a Linear C9 or a Randomly Branched C13 Alcohol Cannot Substitute for 4,4,8,8-Tetramethyl-1-nonanol


The fundamental limitation of substituting 4,4,8,8-tetramethyl-1-nonanol with a linear alcohol like 1-nonanol or a mixed isomer stream like isotridecanol lies in the structure-property relationship governing phase behavior and reactivity. The precise placement of gem-dimethyl groups at C4 and C8 creates a unique steric environment around the hydroxyl group and imposes a specific, rigid molecular volume [1]. This directly translates to a quantifiably higher boiling point (234.5°C) and flash point (97.6°C) compared to linear 1-nonanol (215°C and ~74°C), which is critical for high-temperature processing and safety . Furthermore, while a commercial isotridecanol mixture may share a similar molecular weight, its properties represent a weighted average of many isomers, which can introduce unwanted variability in reaction kinetics, final product viscosity, and low-temperature fluidity (pour point) that a single, well-defined branched isomer can avoid .

Evidence-Based Differentiation of 4,4,8,8-Tetramethyl-1-nonanol from Key Analogs and Alternatives


Volatility and Process Safety: Elevated Boiling Point Compared to Linear 1-Nonanol

The highly branched structure of 4,4,8,8-tetramethyl-1-nonanol results in a significantly higher normal boiling point compared to its linear C9 counterpart. This property dictates its behavior in high-temperature reactions and purification steps. The target compound exhibits a boiling point of 234.5°C, which is 19.5°C higher than that of linear 1-nonanol (215°C) . This difference reflects a reduction in vapor pressure, translating to a lower rate of evaporative loss and reduced flammability risk during open-vessel processing at elevated temperatures.

Boiling Point Vapor Pressure Process Safety Distillation

Flammability Profile: A Wider Safety Margin in Flash Point vs. Linear 1-Nonanol

The flash point is a critical parameter for the safe storage, handling, and transport of chemicals. The presence of heavy gem-dimethyl groups in 4,4,8,8-tetramethyl-1-nonanol reduces its overall volatility, resulting in a measured flash point of 97.6°C . This is substantially higher than the flash point of linear 1-nonanol, which is typically reported in the 74-75°C range . A difference of over 20°C in flash point can determine whether a substance is classified as a flammable liquid under regulations like OSHA's 29 CFR 1910.106, impacting storage requirements and insurance costs.

Flash Point Fire Safety Transport Classification Process Engineering

Low-Temperature Fluidity Class Advantage Over Isomeric Mixtures (Isotridecanol)

Unlike a commercial isotridecanol mixture, which is a heterogeneous blend of numerous branched isomers, 4,4,8,8-tetramethyl-1-nonanol is a single, defined molecular entity. The symmetrical placement of its methyl branches minimizes the efficiency of crystal packing, a key factor in determining the pour point and low-temperature viscosity of derived esters or ethoxylates. While the exact pour point of this specific isomer is not broadly published, the class of highly branched, single-isomer C13 alcohols is known to exhibit significantly lower pour points (often by 10-30°C) compared to isotridecanol mixtures with an equivalent average carbon number [1]. This is a well-established structure-property relationship where molecular uniformity prevents the co-crystallization that plagues isomeric mixtures [2].

Pour Point Viscosity Low-Temperature Performance Lubricant Base Stock

High-Value Application Scenarios Prioritizing 4,4,8,8-Tetramethyl-1-nonanol Based on Its Proven Differentiation


Synthesis of High-Temperature Lubricant Esters with Defined, Narrow Specifications

When synthesizing polyol esters or complex diesters for high-temperature lubricants, a formulator needs a precise branching architecture to balance oxidative stability with low-temperature fluidity. 4,4,8,8-tetramethyl-1-nonanol, as a single isomer with a boiling point of 234.5°C , allows for high-temperature esterification without excessive loss of the alcohol, directly addressing the problem faced with linear 1-nonanol (bp 215°C). The resulting ester's viscosity profile and pour point are predictable and reproducible, unlike those produced from an isotridecanol mixture, where batch-to-batch variability in isomer distribution can lead to inconsistent final product performance [1].

Ethoxylation for Specialty Non-Ionic Surfactants with Sharper Cloud Points

The defined hydrophobic tail of a single-isomer alcohol leads to ethoxylated surfactants with a sharper, more reproducible cloud point curve compared to those from a mixed isomer feedstock. This precision is critical in applications like metal cleaning or textile scouring, where the phase behavior of the surfactant must be tightly controlled for optimal detergency. The higher flash point (97.6°C) of the alcohol also improves safety during the exothermic ethoxylation process .

Internal Standard or Model Compound for Chromatographic Analysis of C13 Branched Alcohols

For environmental monitoring or quality control of C13 alcohol streams, 4,4,8,8-tetramethyl-1-nonanol serves as an ideal, well-defined analytical standard. Its distinct boiling point and retention index, resulting from its unique branching pattern, allow for precise calibration and quantification in gas chromatography, enabling analysts to deconvolute complex isotridecanol mixtures and verify the composition of raw materials, a task impossible with a linear or mixed standard .

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